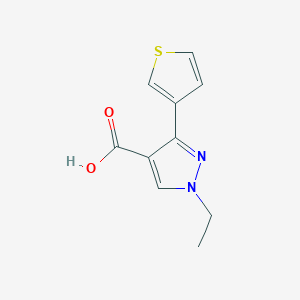

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

“1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid” is a thiophene-based compound . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) can be used as the solvent under mild conditions without any bases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives include condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions involve various substrates and can yield corresponding thiophene analogs .Applications De Recherche Scientifique

X-ray Powder Diffraction Studies

- Application in Synthesis of Anticoagulants : The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, which is an important intermediate in the synthesis of the anticoagulant apixaban, was analyzed using X-ray powder diffraction. This method provides crucial structural data for such compounds, aiding in the development of pharmaceuticals (Wang et al., 2017).

Chemical Synthesis and Structural Analysis

- Synthesis of Novel Dyes : A study discussed the synthesis of ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, leading to the creation of novel bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes' solvatochromic behavior and tautomeric structures were evaluated, demonstrating the compound's versatility in creating functional dyes (Karcı & Karcı, 2012).

Biological Applications

- Antimicrobial and Antifungal Properties : The synthesis of Schiff bases of chitosan with heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, was examined for their biological activity. These compounds demonstrated significant antimicrobial and antifungal properties, indicating potential applications in treating infections and diseases (Hamed et al., 2020).

Material Science

- Nonlinear Optical Materials : Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates revealed their potential as nonlinear optical materials. This finding is crucial for developing new materials for optical limiting applications (Chandrakantha et al., 2013).

Medicinal Chemistry

- Synthesis of Anti-Tumor Agents : A study synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds were evaluated for their anti-tumor activities, particularly against hepatocellular carcinoma. The results revealed promising activities for certain compounds, indicating potential applications in cancer therapy (Gomha et al., 2016).

Mécanisme D'action

Pyrazoles

are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They are known for their diverse functionality and stereochemical complexity . Pyrazole derivatives have been reported to have numerous physiological and pharmacological activities .

Thiophenes

are five-membered heterocyclic compounds containing one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors . Molecules with the thiophene ring system have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Analyse Biochimique

Biochemical Properties

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways . These pathways are critical for cell proliferation, differentiation, and survival. Moreover, this compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. For example, it has been reported to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, acting as either an inhibitor or an activator . This binding can alter the enzyme’s conformation and activity, impacting various biochemical pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. It has been shown to inhibit certain transcription factors, thereby reducing the expression of pro-inflammatory cytokines and other mediators .

Propriétés

IUPAC Name |

1-ethyl-3-thiophen-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-12-5-8(10(13)14)9(11-12)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHOTWGUZMZVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)